molecular formula C5H8N2O2 B119845 5,6-Dihydro Thymine-d6 CAS No. 334473-42-6

5,6-Dihydro Thymine-d6

Cat. No.: B119845
CAS No.: 334473-42-6
M. Wt: 134.17 g/mol
InChI Key: NBAKTGXDIBVZOO-LIDOUZCJSA-N
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Description

5,6-Dihydro Thymine-d6 is a deuterated analog of a diazinane derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro Thymine-d6 typically involves the deuteration of the corresponding non-deuterated diazinane derivative. This can be achieved through several methods:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents (e.g., LiAlD4) in the synthesis process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure deuterium gas and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro Thymine-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of deuterated oxidation products.

    Reduction: Reduction reactions can be carried out using deuterated reducing agents like LiAlD4, resulting in further deuterated derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium deuteroxide (NaOD), replacing specific functional groups with deuterium.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlD4, NaBD4

    Solvents: D2O, CDCl3

Major Products

The major products formed from these reactions would be deuterated analogs of the original compound, with specific functional groups replaced or modified by deuterium.

Scientific Research Applications

5,6-Dihydro Thymine-d6 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect, providing insights into reaction pathways and intermediates.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, where deuteration can improve the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the development of deuterated materials with enhanced stability and performance characteristics.

Comparison with Similar Compounds

Similar Compounds

    5,6,6-Trideuterio-5-methyl-1,3-diazinane-2,4-dione: A non-deuterated analog with similar structure but different isotopic composition.

    5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazepane-2,4-dione: A compound with a similar deuterated structure but a different ring size.

Uniqueness

5,6-Dihydro Thymine-d6 is unique due to its specific deuterium incorporation, which provides distinct advantages in research applications. Its isotopic composition allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKTGXDIBVZOO-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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